![molecular formula C19H17N7O B2489728 6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2200701-75-1](/img/structure/B2489728.png)

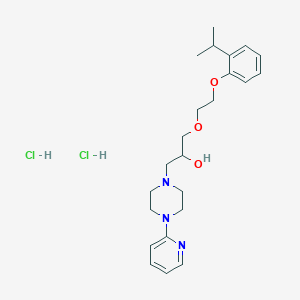

6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like this often involves multiple steps, including cyclization reactions, functional group transformations, and sometimes the introduction of specific substituents to achieve the desired structure. An analogous process can be seen in the synthesis of related heterocyclic compounds, where methods such as microwave-induced cyclocondensation reactions have been utilized to efficiently create complex structures (Romo et al., 2015).

Molecular Structure Analysis

The molecular structure of complex heterocyclic compounds is often elucidated using spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within a molecule and can help in understanding the conformational preferences and electronic structure of the molecule. For instance, detailed structural analysis using X-ray diffraction and DFT methods has been conducted on similar compounds to determine their geometry and electronic configurations (Özdemir et al., 2015).

Chemical Reactions and Properties

The reactivity of a compound like "6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one" can be quite diverse, depending on its functional groups and overall molecular structure. Heterocyclic compounds of this nature typically undergo reactions such as nucleophilic substitutions, electrophilic additions, and cyclization reactions. The presence of multiple reactive sites allows for the formation of a wide range of derivatives with potential biological activity (Salaheldin, 2009).

科学的研究の応用

Synthesis and Biological Activity of Derivatives

Research into similar pyrimidin-4-yl and pyridin-yl compounds has focused on synthesizing new derivatives to explore their biological activities. For instance, the synthesis of new derivatives involving pyrimidin-4-yl groups has shown pronounced plant growth stimulating effects, indicating potential agricultural applications (Pivazyan et al., 2019). Such compounds are synthesized through complex reactions and evaluated for their biological effectiveness, hinting at the broader utility of related molecules in enhancing plant growth and agricultural productivity.

Drug Design and Discovery

Compounds with a similar structural framework have been investigated for their therapeutic potential. The design and discovery of specific inhibitors for cognitive disorders, such as a novel PDE9A inhibitor identified through structure-based drug design, highlight the importance of these molecules in developing new treatments (Verhoest et al., 2012). This indicates the molecule could serve as a lead compound for developing drugs targeting diseases associated with impairment of signaling pathways or cognitive functions.

Coordination Chemistry and Material Science

The molecule's structural components, including pyridin-4-yl and pyrimidin-4-yl groups, are relevant in coordination chemistry, where they act as ligands to chelate metals. Compounds with these structural features have been used to create metallotectons for engineering hydrogen-bonded crystals (Duong et al., 2011). This application is crucial in the development of advanced materials and nanotechnology, where precise molecular architecture can lead to materials with novel properties.

Antimicrobial and Antitubercular Activities

The structural analogs of the molecule have shown significant antimicrobial and antitubercular activities, making them of great interest in medicinal chemistry. For example, certain pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using similar pyridin-yl starting materials, exhibited good antibacterial and antifungal activities (Hossan et al., 2012). This suggests potential for the molecule to be used as a framework for developing new antimicrobial agents.

特性

IUPAC Name |

6-pyridin-4-yl-2-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O/c27-17-2-1-16(14-3-6-20-7-4-14)24-26(17)11-13-9-25(10-13)19-15-5-8-21-18(15)22-12-23-19/h1-8,12-13H,9-11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKMBKLLXACFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC3=C2C=CN3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2489646.png)

![N-(3,5-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2489647.png)

![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)

![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)

![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)

![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)

![6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489663.png)

![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)

![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)